10-hexanoyl-11-(3-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-hexanoyl-11-(3-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that combines a benzodiazepine core with additional functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-hexanoyl-11-(3-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodiazepine Core: This is usually achieved through a cyclization reaction involving appropriate amine and ketone precursors.
Functional Group Modifications: Introduction of the hexanoyl group and the hydroxyphenyl group is carried out through acylation and hydroxylation reactions, respectively.
Final Assembly: The final product is obtained by combining the modified benzodiazepine core with the dimethyl groups through alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Industrial methods also focus on scaling up the synthesis while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
10-hexanoyl-11-(3-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzodiazepine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the ketone group would produce alcohols.
Scientific Research Applications
10-hexanoyl-11-(3-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-hexanoyl-11-(3-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic activities.
Uniqueness
10-hexanoyl-11-(3-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Unlike other benzodiazepines, this compound has a hydroxyphenyl group that may enhance its interactions with certain biological targets, potentially leading to novel therapeutic applications.
Properties
CAS No. |
353772-56-2 |
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Molecular Formula |
C27H32N2O3 |
Molecular Weight |
432.6g/mol |
IUPAC Name |
5-hexanoyl-6-(3-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H32N2O3/c1-4-5-6-14-24(32)29-22-13-8-7-12-20(22)28-21-16-27(2,3)17-23(31)25(21)26(29)18-10-9-11-19(30)15-18/h7-13,15,26,28,30H,4-6,14,16-17H2,1-3H3 |
InChI Key |
CCIVEXPTYGLIBW-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)O |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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